molecular formula C24H26N4O4 B15105584 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15105584
M. Wt: 434.5 g/mol
InChI Key: PENKGKFUGSXQES-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. Characterized by the presence of an indole moiety, a methoxyphenyl group, and a pyrrolidine ring, this compound has garnered attention in various fields of research, particularly in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
IUPAC Name N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
InChI Key FMNDLARHGHHXHP-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of indole derivatives and subsequent coupling reactions to form the final product. This complexity suggests diverse reactivity and potential modifications that could enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
  • Binding Affinity : The methoxyphenyl group may enhance binding affinity to target proteins, improving efficacy.

Anticancer Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Study A : A derivative of this compound demonstrated selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

Neuroprotective Effects

Research has indicated neuroprotective effects of indole-based compounds:

  • Study B : In vitro assays showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
Indole-3-acetic acidPlant growth regulationSimpler structure, less complex activity
3-MethoxybenzamideModerate anti-inflammatory effectsLacks indole moiety
Pyrrolidine derivativesDiverse pharmacological effectsVaries widely based on substituents

Q & A

Q. Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Parameter Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity, catalyst loading) based on intermediates' stability. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution steps, while lower temperatures (0–25°C) can reduce side reactions in acid-sensitive steps .
  • Monitoring : Use TLC/HPLC to track reaction progress. For instance, reverse-phase HPLC with UV detection (λ = 254 nm) effectively monitors indole-ring formation and pyrrolidone cyclization .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) for intermediates. Recrystallization from ethanol/water mixtures improves final product purity .

Q. Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. A Mo-Kα radiation source (λ = 0.71073 Å) at 296 K resolves the indole-pyrrolidine core and confirms stereochemistry .
  • NMR/IR : 1H/13C NMR (DMSO-d6) identifies key protons (e.g., indole NH at δ 10.8 ppm, methoxyphenyl OCH3 at δ 3.7 ppm). IR (KBr) detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C25H25N3O4: 432.1918) .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. in vivo efficacy)?

Methodological Answer:

  • Assay Validation : Compare receptor-binding assays (e.g., radioligand displacement for serotonin receptors) with functional assays (cAMP inhibition). For example, IC50 discrepancies may arise from cell-line-specific receptor expression .
  • Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid degradation masking in vivo activity .
  • Structural Analogs : Synthesize derivatives (e.g., replacing the methoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. Advanced: What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Receptor Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for serotonin (5-HT) or vasopressin receptors. For example, SSR149415 (a V1b antagonist) showed Ki < 10 nM via competitive binding assays .
  • In Silico Docking : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to model interactions with receptor active sites (e.g., 5-HT1A transmembrane domains) .
  • In Vivo Models : Test anxiolytic effects in restraint-stress rodent models. Dose-response studies (3–30 mg/kg, p.o.) with corticosterone level monitoring clarify efficacy .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the indole acetyl group (e.g., halogenation at C5) and pyrrolidine carboxamide (e.g., N-alkyl vs. N-aryl). For pyrimidoindole analogs, thioacetamide linker length impacts V1b vs. 5-HT2A selectivity .
  • Bioisosteric Replacement : Replace the methoxyphenyl with bioisosteres like benzodioxole to improve metabolic stability without losing affinity .
  • QSAR Modeling : Use PLS (partial least squares) regression on datasets (pIC50, logP, PSA) to predict substituent effects on blood-brain barrier permeability .

Q. Advanced: What experimental approaches address polymorphism challenges during crystallization?

Methodological Answer:

  • Solvent Screening : Test crystallization from DMSO/water, THF/heptane, or acetone/ethyl acetate to isolate stable polymorphs. Slow evaporation at 4°C often yields X-ray-quality crystals .
  • Thermal Analysis : DSC (differential scanning calorimetry) identifies melting points and phase transitions. For example, Form I (mp 218°C) vs. Form II (mp 205°C) .
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.0) to confirm phase purity .

Q. Advanced: How can researchers develop validated analytical methods for quantifying degradation products?

Methodological Answer:

  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor via UPLC-PDA at 220–400 nm to identify hydrolyzed (e.g., indole cleavage) or oxidized products .
  • MS/MS Fragmentation : Use Q-TOF MS to characterize degradation pathways (e.g., pyrrolidine ring opening generates m/z 145 fragment) .
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 μg/mL), LOQ (0.3 μg/mL), and linearity (R² > 0.998) .

Q. Advanced: What formulation strategies mitigate solubility and stability issues in preclinical studies?

Methodological Answer:

  • Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility. For example, HCl salt increases solubility from 0.1 mg/mL (free base) to 5 mg/mL in PBS (pH 7.4) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm, PDI < 0.2) for sustained release. In vitro release studies (PBS, 37°C) show >80% payload release over 72 hours .
  • Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months. Monitor via HPLC for degradation (e.g., <5% impurity increase) .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-32-19-8-6-18(7-9-19)28-15-17(13-23(28)30)24(31)26-11-10-25-22(29)12-16-14-27-21-5-3-2-4-20(16)21/h2-9,14,17,27H,10-13,15H2,1H3,(H,25,29)(H,26,31)

InChI Key

PENKGKFUGSXQES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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